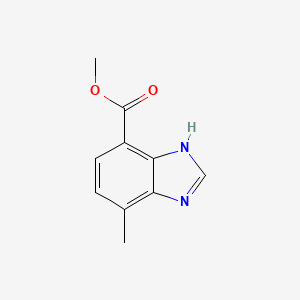
4-Ethyl-3-octen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-octene is an organic compound with the molecular formula C10H20 It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond The structure of 4-Ethyl-3-octene includes a double bond between the third and fourth carbon atoms, with an ethyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-octene can be synthesized through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of 1-octene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation. This two-step process first adds borane (BH3) to the double bond, forming an organoborane intermediate. The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield 4-Ethyl-3-octene.
Industrial Production Methods
Industrial production of 4-Ethyl-3-octene often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are commonly used in the alkylation reactions. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
4-Ethyl-3-octene undergoes various chemical reactions, including:
Oxidation: The double bond in 4-Ethyl-3-octene can be oxidized to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives. Reagents such as bromine (Br2) or chlorine (Cl2) are typically used.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens like bromine and chlorine.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
科学的研究の応用
4-Ethyl-3-octene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and the synthesis of bioactive molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: 4-Ethyl-3-octene is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 4-Ethyl-3-octene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond reacts with oxidizing agents to form an epoxide intermediate, which can further react to form diols.
Reduction: Hydrogenation involves the addition of hydrogen atoms across the double bond, converting it to a single bond and forming an alkane.
Substitution: Halogenation involves the addition of halogen atoms to the double bond, resulting in halogenated alkenes.
類似化合物との比較
4-Ethyl-3-octene can be compared with other similar alkenes, such as:
1-Octene: A simple alkene with a double bond at the first carbon. It is less substituted compared to 4-Ethyl-3-octene.
4-Methyl-3-octene: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity due to the smaller size of the substituent.
3-Decene: A longer chain alkene with a double bond at the third carbon. It has different physical properties due to the longer carbon chain.
The uniqueness of 4-Ethyl-3-octene lies in its specific substitution pattern, which influences its reactivity and applications.
特性
CAS番号 |
53966-51-1 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
4-ethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h8H,4-7,9H2,1-3H3 |
InChIキー |
NOBLDEYGTBPLMF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
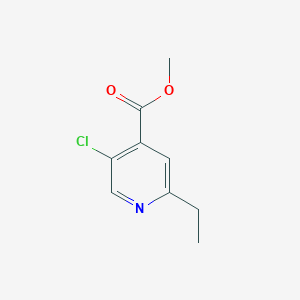
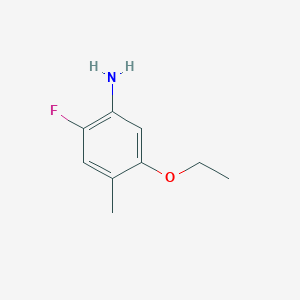

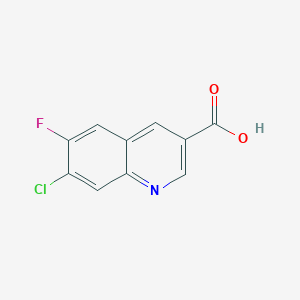
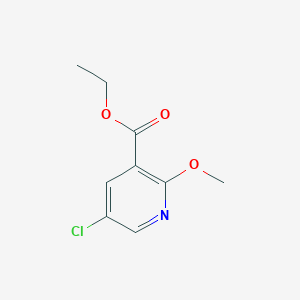

![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
